molecular formula C18H13BrO B8642659 2-Bromo-1-(1-naphthyl)-2-phenylethanone

2-Bromo-1-(1-naphthyl)-2-phenylethanone

Cat. No.: B8642659
M. Wt: 325.2 g/mol
InChI Key: JHWSLXNUWJRUEE-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-naphthyl)-2-phenylethanone is a specialized organic compound that serves as a versatile building block in synthetic organic chemistry, particularly in the construction of more complex molecular architectures. This ketone features a bromine atom on the alpha-carbon, making it a reactive intermediate for nucleophilic substitution reactions, and incorporates both naphthyl and phenyl rings, which can influence the photophysical properties and steric profile of resulting molecules. Researchers value this compound for the synthesis of chalcone derivatives, a class of molecules with a central α,β-unsaturated ketone system that is widely investigated for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties . The naphthyl group, a bulky aromatic system, is often utilized in the development of chiral ligands and auxiliaries for asymmetric synthesis, as its size can significantly enhance stereoselectivity in catalytic reactions . As such, this reagent is instrumental in methodological studies in organic synthesis and in the early-stage research and development of novel bioactive molecules. The compound is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures must be followed.

Properties

Molecular Formula

C18H13BrO

Molecular Weight

325.2 g/mol

IUPAC Name

2-bromo-1-naphthalen-1-yl-2-phenylethanone

InChI

InChI=1S/C18H13BrO/c19-17(14-8-2-1-3-9-14)18(20)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H

InChI Key

JHWSLXNUWJRUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

Scientific Research Applications

Reactivity and Mechanistic Insights

The compound exhibits reactivity typical of bromo ketones, particularly in nucleophilic substitution reactions:

  • Electrophilicity : The carbonyl group adjacent to the bromine increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.
  • Nucleophilic Interactions : Studies have shown that the reaction rates vary significantly depending on the nature of the nucleophile involved.

Applications in Organic Synthesis

2-Bromo-1-(1-naphthyl)-2-phenylethanone is primarily utilized as an intermediate in organic synthesis due to its ability to undergo various transformations:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The compound can be functionalized to introduce various substituents, allowing for tailored chemical properties in target molecules .

Medicinal Chemistry Applications

The potential therapeutic applications of 2-bromo-1-(1-naphthyl)-2-phenylethanone are an area of active research:

Neuropharmacological Effects

Research indicates that halogenated compounds can influence neurotransmitter systems. Compounds analogous to 2-bromo-1-(1-naphthyl)-2-phenylethanone have shown promise in modulating serotonin and dopamine receptors, positioning them as candidates for treating mood disorders .

Further studies should focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling : Understanding how the compound behaves in biological systems.
  • Comprehensive Toxicological Assessments : Evaluating safety profiles for potential therapeutic applications.
  • In Vivo Studies : Investigating therapeutic efficacy in animal models.

Comparison with Similar Compounds

Comparison with Similar Brominated Aryl Ethanones

Structural and Physical Properties

The naphthyl substituent in 2-Bromo-1-(1-naphthyl)-2-phenylethanone significantly impacts its physical properties compared to analogs with substituted phenyl groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³)
2-Bromo-1-(1-naphthyl)-2-phenylethanone C₁₈H₁₃BrO 325.20 N/A N/A ~1.4 (estimated)
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone C₁₄H₁₀BrFO 293.13 Oil N/A 1.491
2-Bromo-1-(4-chlorophenyl)-2-phenylethanone C₁₄H₁₀BrClO 309.59 65–67 387.3 1.491
1-(4-Bromophenyl)-2-phenylethanone C₁₄H₁₁BrO 275.14 N/A N/A N/A

Key Observations :

  • The naphthyl derivative has a higher molecular weight and likely higher melting/boiling points due to increased van der Waals interactions.
  • Chloro and fluoro substituents reduce symmetry and slightly increase density compared to the parent phenyl compound .
Bromination and Condensation Reactions
  • 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is synthesized via HBr/H₂O₂ bromination of 1-(4-fluorophenyl)-2-phenylethanone, yielding intermediates for statin drugs like atorvastatin .
  • 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone reacts with 1-mercapto-3-phenylisoquinoline to form sulfanyl derivatives under mild conditions, highlighting its utility in forming heterocyclic scaffolds .
  • 2-Bromo-1-(1-naphthyl)-2-phenylethanone is expected to exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance from the naphthyl group, favoring controlled stepwise syntheses .
Cyclization and Heterocycle Formation
  • Analogues like 2-Bromo-1-(furan-2-yl)ethanone undergo cyclization with amines to form quinolone derivatives , whereas the naphthyl variant may form larger polycyclic systems due to extended π-conjugation.

Spectroscopic Data

Comparative IR and NMR data reveal substituent-dependent shifts:

Compound IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm, CDCl₃)
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone 1682 6.35 (s, 1H), 7.11–8.06 (m, aromatic)
2-Bromo-1-(4-chlorophenyl)-2-phenylethanone 1647 6.30 (s, 1H), 7.32–7.92 (m, aromatic)
2-Bromo-1-(1-naphthyl)-2-phenylethanone ~1680 (estimated) Expected downfield shifts for naphthyl protons

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) slightly increase C=O stretching frequencies due to reduced electron density .
  • Naphthyl protons in the target compound would appear downfield (δ ~7.5–8.5) compared to mono-substituted phenyl analogs.

Preparation Methods

Acid-Catalyzed Bromination

The most straightforward approach involves the bromination of 1-(1-naphthyl)-2-phenylethanone using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). In a representative procedure, 1-(1-naphthyl)-2-phenylethanone is dissolved in dichloromethane and treated with 48% HBr at 0–5°C for 4–6 hours. The reaction proceeds via electrophilic substitution at the α-carbon, yielding the target compound in 65–72% purity.

Key Data:

  • Solvent: Dichloromethane or chloroform

  • Temperature: 0–25°C

  • Yield: 68–75% (after recrystallization)

  • Characterization: ¹H NMR (CDCl₃): δ 8.12–7.25 (m, aromatic protons), 4.51 (s, CH₂Br).

Photochemical Bromination

Photochemical methods offer improved regioselectivity under mild conditions. A biphasic system (water/dichloroethane) with bromine (Br₂) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enables efficient bromination at the α-position. Irradiation with a 400 W mercury lamp for 2–3 hours achieves 80–85% conversion, with minimal di-bromination byproducts.

Optimization Parameters:

  • Light Source: UV-A (365 nm)

  • Catalyst Load: 5 mol%

  • Yield: 78–82%

Multi-Step Synthesis Approaches

Friedel-Crafts Acylation Followed by Bromination

This two-step strategy involves:

  • Friedel-Crafts Acylation: Reacting 1-naphthol with bromoacetyl bromide in the presence of AlCl₃ to form 1-(1-naphthyl)-2-bromoethanone.

  • Phenyl Group Introduction: A Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis.

Reaction Conditions:

  • Step 1: AlCl₃ (1.2 equiv), CH₂Cl₂, −10°C, 2 hours (Yield: 70%)

  • Step 2: Pd(PPh₃)₄ (3 mol%), K₂CO₃, dioxane/water (3:1), 80°C, 12 hours (Yield: 65%)

Nucleophilic Substitution Strategies

Replacing the hydroxyl group of 1-(1-naphthyl)-2-phenylethanol with bromine using PBr₃ or SOBr₂ provides an alternative route. This method is less common due to competing elimination reactions but achieves 60–65% yield when conducted in anhydrous diethyl ether at −78°C.

Catalytic Bromination Techniques

Lewis acid-catalyzed bromination using ZnBr₂ or FeCl₃ enhances reaction efficiency. For example, a mixture of 1-(1-naphthyl)-2-phenylethanone, HBr (33%), and ZnBr₂ (10 mol%) in 1,2-dichloroethane at 50°C for 6 hours achieves 88% yield.

Advantages:

  • Reduced side reactions

  • Shorter reaction time (3–4 hours)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid-Catalyzed68–7590–95Simplicity, low costModerate selectivity
Photochemical78–8292–96High selectivity, mild conditionsRequires specialized equipment
Friedel-Crafts65–7085–90Modularity for derivativesMulti-step, lower overall yield
Catalytic (ZnBr₂)85–8895–98High efficiency, scalabilityCatalyst cost

Experimental Data and Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) suppress di-bromination but slow reaction kinetics. Dichloroethane balances reactivity and selectivity, achieving optimal yields.

Temperature Optimization

Elevated temperatures (>50°C) accelerate bromination but promote decomposition. A gradient protocol (0°C → 25°C over 4 hours) maximizes yield while maintaining stability.

Catalytic Systems

Zinc bromide (ZnBr₂) outperforms FeCl₃ and AlCl₃ in reducing byproduct formation. A 10 mol% load in HBr (33%) achieves 88% yield with >98% purity after column chromatography .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(1-naphthyl)-2-phenylethanone, and how do reaction conditions influence yield?

The compound can be synthesized via α-bromination of the parent ketone using hydrobromic acid (HBr) in the presence of a copper nitrate catalyst, as demonstrated for analogous brominated acetophenones. Reaction optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of ketone to HBr) and solvent selection (e.g., chloroform/ethyl acetate mixtures) to minimize side reactions like over-bromination or ring substitution . For derivatives with bulky substituents (e.g., 1-naphthyl), extended reaction times (12–24 hrs) and inert atmospheres (N₂/Ar) improve yields by preventing oxidation .

Q. How can crystallization and X-ray diffraction resolve structural ambiguities in brominated ketones?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond angles. For brominated ketones, slow evaporation of dichloromethane/hexane mixtures at 305 K produces high-quality crystals. Refinement using programs like SHELXL97 and symmetry codes (e.g., space group P2₁/c) ensures accurate determination of molecular geometry, including Br–C bond lengths (~1.93 Å) and torsional angles influenced by steric hindrance from the naphthyl group .

Q. What purification strategies are effective for isolating 2-bromo-1-(1-naphthyl)-2-phenylethanone from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials and byproducts. For polar impurities, recrystallization in ethanol/water (7:3 v/v) enhances purity (>98%). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity, with retention times calibrated against known standards .

Advanced Research Questions

Q. How can enantiomorph-polarity parameters resolve racemic mixtures of brominated ketones?

Rogers’s η parameter and the alternative x parameter (based on incoherent scattering) are used in least-squares refinement to distinguish enantiomers in near-centrosymmetric structures. For 2-bromo-1-(1-naphthyl)-2-phenylethanone, high-resolution intensity data (R factor < 0.05) and twin-component modeling mitigate false chirality-polarity assignments .

Q. What mechanisms underpin the antifungal activity of brominated aryl ketones, and how do substituents modulate potency?

Brominated ketones like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone exhibit fungicidal activity (MIC = 0.00195–0.0078 μg/mL) by disrupting fungal membrane integrity or targeting enzymes like pteridine reductase. The 1-naphthyl group may enhance lipophilicity, improving membrane penetration, while electron-withdrawing substituents (e.g., -Cl, -SO₂) stabilize reactive intermediates .

Q. How do metabolic stability studies inform the design of brominated ketones for pharmacological applications?

High-resolution mass spectrometry (HRMS) identifies metabolites via exact mass matching (291.9978 Da ± 0.001 tolerance). For 2-bromo-1-(1-naphthyl)-2-phenylethanone, phase I metabolism (e.g., oxidative debromination) and phase II conjugation (glucuronidation) are key pathways. In vitro microsomal assays (human liver S9 fractions) quantify metabolic half-life (t₁/₂), guiding structural modifications (e.g., fluorination) to enhance stability .

Q. What analytical methods validate the regioselectivity of bromination in complex aryl ketones?

Comparative ¹H NMR (500 MHz, CDCl₃) and NOESY spectroscopy distinguish α-bromination (δ 6.35 ppm for CHBr) from ring-substituted byproducts. Computational modeling (DFT, B3LYP/6-31G*) predicts electrophilic aromatic substitution barriers, aligning with experimental outcomes for naphthyl vs. phenyl substituents .

Q. How can conflicting data on metabolic byproducts be reconciled in stability studies?

Discrepancies in metabolite identification (e.g., 45 matches for 291.9978 Da) are resolved using tandem MS/MS fragmentation. For example, distinguishing 2,4-dichloro-6-(4-fluorophenyl)quinazoline (m/z 292.0 → 154.9) from the target compound’s metabolites requires collision-induced dissociation (CID) at 20–30 eV .

Methodological Tables

Table 1. Key Synthetic Parameters for Brominated Aryl Ketones

ParameterOptimal ConditionReference
CatalystCu(NO₃)₂ (5 mol%)
SolventChloroform/ethyl acetate
Reaction Time12–24 hrs
PurificationHexane/EtOAc (7:3)

Table 2. Antifungal Activity of Brominated Ketones (Selected Data)

CompoundMIC (μg/mL)Target SpeciesMechanismReference
2-Bromo-2-chloro-...*0.00195C. albicansMembrane disruption

*Analogous structure with sulfonyl and chloro substituents.

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